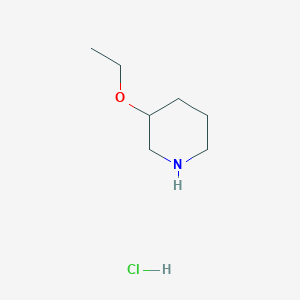

3-Ethoxypiperidine hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-9-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBWUJQGOGQQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663013 | |

| Record name | 3-Ethoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-79-5 | |

| Record name | Piperidine, 3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethoxypiperidine Hydrochloride and Analogues

Stereoselective Synthesis Strategies

The biological activity of piperidine (B6355638) derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. These strategies can be broadly categorized into diastereoselective, enantioselective, and precursor-based approaches.

Diastereoselective Pathways to 3-Ethoxypiperidine (B1308565) Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For 3-ethoxypiperidine derivatives, this often involves the stereocontrolled introduction of the ethoxy group and other substituents on the piperidine ring.

One notable approach involves the diastereoselective enolate hydroxylation of a glutamate-derived synthon, which can then be further elaborated to form the piperidine ring. nsf.gov This method has been successfully applied to the synthesis of (3R,5R)-β-hydroxypiperazic acid, a related heterocyclic compound, demonstrating high anti-selectivity. nsf.gov A similar strategy could be adapted for 3-ethoxypiperidine synthesis by utilizing an ethoxy-transfer reagent instead of a hydroxylating agent.

Another powerful technique is the intramolecular amide enolate alkylation (IAEA) . The stereochemical outcome of this reaction can be dependent on protecting groups and chelation control, offering a tunable method for constructing substituted piperidine precursors. rsc.org This has been demonstrated in the synthesis of complex natural products containing tetrahydrofuran (B95107) rings, and the underlying principles are applicable to the stereoselective synthesis of piperidine derivatives. rsc.org

Furthermore, the reduction of substituted pyridinium (B92312) salts can proceed with high diastereoselectivity. For instance, the use of a Noyori ruthenium catalyst for the reduction of an epoxymorphinan-derived pyridinium salt yielded the α-product with high stereoselectivity due to the steric hindrance of the catalyst. nih.gov This highlights how the choice of catalyst and the inherent stereochemistry of the substrate can be leveraged to achieve high diastereoselectivity.

The following table summarizes some diastereoselective approaches applicable to the synthesis of piperidine derivatives:

| Method | Key Transformation | Stereochemical Control | Reference |

| Enolate Hydroxylation | Diastereoselective enolate hydroxylation | High anti-selectivity | nsf.gov |

| Intramolecular Amide Enolate Alkylation (IAEA) | Protecting group-dependent, chelate-controlled intramolecular alkylation | Tunable stereoselectivity | rsc.org |

| Pyridinium Salt Reduction | Stereoselective reduction using a bulky catalyst | High diastereoselectivity based on steric hindrance | nih.gov |

| Deconstructive Aminolysis | Catalytic, site-selective aminolysis of bridged lactams | High diastereoselectivity | nih.gov |

| Corey–Chaykovsky Ring-Closing | Intramolecular reaction of sulfonium (B1226848) salts | High diastereoselectivity | rsc.org |

Enantioselective Syntheses and Chiral Resolution Techniques

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is critical in pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of piperidines. Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er). acs.org DFT calculations suggest an outer-sphere dissociative mechanism where the stereochemical outcome is determined by the initial protonation of the enamine intermediate. acs.org Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines with excellent enantioselectivity, which can be subsequently reduced to the corresponding piperidines. organic-chemistry.org

Enzymatic reductions offer a green and highly selective alternative. Ketoreductases, often co-expressed with a cofactor regeneration system like glucose dehydrogenase, can asymmetrically reduce N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity (>99%). mdpi.com This approach is particularly valuable for the synthesis of key pharmaceutical intermediates. mdpi.com Carbonyl reductases have also been employed for the synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines, demonstrating excellent catalytic activity and stereoselectivity. nih.govrsc.org

Chiral resolution is a classical technique used to separate enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as cellulose-based columns (e.g., Chiralcel OD and Chiralcel OJ), has been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov The "three-point rule" governs the separation, where at least three simultaneous interactions between the chiral stationary phase and one enantiomer are required for resolution. aocs.org

The following table summarizes key enantioselective methods and chiral resolution techniques:

| Method | Key Transformation/Technique | Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of pyridinium salts | Up to 99.3:0.7 er | acs.org |

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction of boronic acids | High enantioselectivity | organic-chemistry.org |

| Enzymatic Reduction | Ketoreductase-catalyzed reduction of piperidones | >99% ee | mdpi.com |

| Chiral Resolution | HPLC with chiral stationary phases | Baseline separation of enantiomers | nih.gov |

| Enolate Dialkylation | Stereoselective dialkylation of oxazolopiperidone lactams | High stereoselectivity | nih.gov |

Design and Utilization of Optically Pure Precursors and Chiral Building Blocks

An alternative to asymmetric catalysis or chiral resolution is the use of optically pure starting materials, often derived from the "chiral pool." This approach leverages the inherent chirality of natural products to construct complex chiral molecules.

For instance, the synthesis of a chiral 4-amino-3-hydroxy piperidine has been achieved by utilizing the existing stereochemistry of 2-deoxy-D-ribose . rsc.org This strategy avoids the need for a de novo asymmetric step for certain stereocenters. Similarly, D-glucose and D-galactose have been used as starting materials in protecting-group-free strategies for the synthesis of piperidine iminosugars. researchgate.net

Another approach involves the use of chiral auxiliaries , such as phenylglycinol, to direct the stereochemical outcome of reactions. Phenylglycinol-derived oxazolopiperidone lactams can be stereoselectively dialkylated to generate quaternary stereocenters with high selectivity. nih.gov The auxiliary can then be removed to yield the desired enantiomerically enriched piperidine derivative.

The use of optically pure precursors is a powerful strategy, particularly when the target molecule shares a significant portion of its stereochemical framework with a readily available chiral starting material.

Classical and Modern Synthetic Transformations for Piperidine Ring Construction

The construction of the piperidine ring itself is a fundamental challenge in organic synthesis. A variety of methods, ranging from classical hydrogenation reactions to modern cyclization strategies, have been developed.

Hydrogenation-Based Approaches to Piperidine Rings

The hydrogenation of pyridine (B92270) derivatives is one of the most common methods for synthesizing piperidines. nih.govresearchgate.net This can be achieved using a variety of catalysts and conditions.

Heterogeneous catalysis often employs transition metals like cobalt, rhodium, and palladium on a solid support. nih.govresearchgate.net For example, a heterogeneous cobalt catalyst based on titanium nanoparticles has been used for the acid-free hydrogenation of pyridines in water. nih.gov Electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst in a membrane electrode assembly offers a method that proceeds at ambient temperature and pressure. acs.orgnih.gov

Homogeneous catalysis provides an alternative with often milder reaction conditions and higher selectivity. Iridium(III)-catalyzed ionic hydrogenation of pyridines has been shown to be robust and selective, tolerating a wide range of functional groups. chemrxiv.org Rhodium-catalyzed transfer hydrogenation of pyridinium salts is another effective method. researchgate.net Borane-catalyzed metal-free transfer hydrogenation using ammonia (B1221849) borane (B79455) as a hydrogen source offers a practical and safe alternative to using high-pressure hydrogen gas. organic-chemistry.org

The following table provides an overview of different hydrogenation approaches:

| Catalyst Type | Catalyst Example | Key Features | Reference |

| Heterogeneous | Cobalt nanoparticles on titanium | Acid-free, aqueous conditions | nih.gov |

| Heterogeneous | Rhodium on carbon | Electrocatalytic, ambient conditions | acs.orgnih.gov |

| Homogeneous | Iridium(III) complex | High functional group tolerance | chemrxiv.org |

| Homogeneous | Rhodium complex | Transfer hydrogenation of pyridinium salts | researchgate.net |

| Metal-Free | Borane | Transfer hydrogenation with ammonia borane | organic-chemistry.org |

Intramolecular Cyclization and Intermolecular Annulation Reactions

Intramolecular cyclization reactions are a powerful strategy for forming the piperidine ring, where a pre-formed linear substrate containing a nitrogen source undergoes ring closure. nih.govresearchgate.net These reactions can be initiated by various means, including radical-mediated processes and metal catalysis. nih.gov For example, a gold-catalyzed annulation procedure allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Intermolecular annulation reactions involve the formation of the piperidine ring from two or more separate components. nih.gov A [5+1] annulation method, catalyzed by iridium(III), involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds and construct the piperidine ring stereoselectively. nih.gov Divergent intermolecular coupling strategies have also been developed to access both pyrrolidines and piperidines from common bifunctional precursors by controlling the reaction conditions to favor either a radical or polar cyclization pathway. nih.gov

These modern cyclization and annulation reactions offer a high degree of flexibility and control in the synthesis of complex piperidine derivatives, often allowing for the rapid construction of molecular diversity.

Key Synthetic Intermediates and Precursors

The selection of appropriate starting materials and the understanding of key reactive intermediates are crucial for the successful synthesis of 3-Ethoxypiperidine hydrochloride.

Role of Pyridine Derivatives as Starting Materials

Pyridine and its derivatives are arguably the most common and versatile precursors for the synthesis of piperidines. nih.govnih.govmit.edu The catalytic hydrogenation of the pyridine ring is a well-established method to obtain the corresponding piperidine. thieme-connect.de For the synthesis of 3-Ethoxypiperidine, a logical and practical approach involves the reduction of a 3-alkoxypyridine.

A key precursor is 3-hydroxypyridine (B118123), which can be prepared from 3-chloropyridine. acs.org This 3-hydroxypyridine can then be hydrogenated to 3-hydroxypiperidine (B146073) using various catalytic systems, such as rhodium-nickel/carbon bimetallic catalysts. rsc.org The resulting 3-hydroxypiperidine can then undergo an etherification reaction, such as the Williamson ether synthesis, with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to yield 3-ethoxypiperidine. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Table 2: Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

|---|

Utilization of Activated Species (e.g., Acyliminium Ions)

N-Acyliminium ions are highly reactive electrophilic intermediates that have been extensively used in the construction of a wide variety of nitrogen-containing heterocyclic compounds, including piperidines. researchgate.netacs.orgacs.orgnih.gov These ions are typically generated in situ from stable precursors such as N-acyl-N,O-acetals or α-hydroxyamides upon treatment with a Lewis or Brønsted acid. uwindsor.ca

The intramolecular cyclization of an N-acyliminium ion onto a tethered nucleophile is a powerful strategy for the synthesis of bicyclic and polycyclic piperidine derivatives. acs.orgnih.gov For the synthesis of a 3-ethoxypiperidine analogue, one could envision the cyclization of an N-acyliminium ion precursor bearing an enol ether or a similar nucleophilic moiety at the appropriate position. The addition of propargylsilanes to lactam-derived N-acyliminium ions has been shown to be an effective method for the synthesis of pyrrolizidine (B1209537) alkaloids, highlighting the versatility of these intermediates. acsgcipr.org

Preparation and Reactivity of Piperidine-Substituted Esters

Piperidine-substituted esters, such as ethyl piperidine-3-carboxylate, are valuable synthetic intermediates that can be further elaborated to introduce a variety of functional groups. nih.govacs.org Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a commercially available compound that serves as a building block in the synthesis of various biologically active molecules. researchgate.netnih.govpsu.edu

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or reduced to an alcohol. The nitrogen atom of the piperidine ring can be functionalized through N-alkylation or N-acylation reactions. For example, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride is a key intermediate in the synthesis of various receptor agonists and antagonists. acs.org The reactivity of the ester group in combination with the piperidine ring allows for the synthesis of a diverse range of substituted piperidines with potential applications in medicinal chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxypyridine |

| 3-Hydroxypiperidine |

| 3-Chloropyridine |

| Ethyl piperidine-3-carboxylate |

| Ethyl nipecotate |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride |

| N-sulfonyl aziridines |

| 3-alkoxypiperidines |

| Dehydropiperidines |

| Spirocyclic piperidines |

| N-acyl-N,O-acetals |

| α-hydroxyamides |

Catalytic Activation and Functionalization

The construction of the 3-ethoxypiperidine scaffold can be approached through various catalytic strategies, primarily involving the functionalization of a pre-existing piperidine ring or the cyclization of a suitably substituted acyclic precursor. Key catalytic systems employing palladium, rhodium, and ruthenium have been investigated for the synthesis of piperidine derivatives, which can be adapted for the synthesis of 3-ethoxypiperidine.

Palladium-Catalyzed Cyclization and C-O Bond Formation:

Palladium catalysts are instrumental in forming the ether linkage in 3-ethoxypiperidine. One common strategy involves the palladium-catalyzed etherification of a 3-hydroxypiperidine precursor. While the classic Williamson ether synthesis provides a fundamental route, palladium-catalyzed methods can offer milder reaction conditions and broader functional group tolerance. researchgate.netrsc.org For instance, palladium complexes with specialized phosphine (B1218219) ligands can facilitate the cross-coupling of alcohols with alkyl halides. researchgate.net

Palladium-catalyzed cyclization reactions are also a powerful tool for constructing the piperidine ring itself. Intramolecular cyclization of amino-tethered alkenes or alkynes can be effectively catalyzed by palladium complexes, leading to the formation of the heterocyclic core. rsc.org

Ruthenium and Rhodium Catalysis:

Ruthenium and rhodium catalysts are primarily employed in the hydrogenation of pyridine precursors to form the piperidine ring or in C-H functionalization reactions. nih.govrsc.orgresearchgate.net For example, ruthenium-catalyzed hydrogenation of a 3-ethoxypyridine (B173621) derivative could yield 3-ethoxypiperidine. Ruthenium catalysts are also known for their role in ring-closing metathesis (RCM) to form unsaturated piperidine precursors. nih.gov

Rhodium catalysts have been utilized in the asymmetric synthesis of substituted piperidines, offering control over stereochemistry. youtube.com Rhodium-catalyzed hydroformylation or hydroaminomethylation of suitable alkene precursors can also be a viable route to piperidine derivatives.

Mechanistic Elucidation of Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound, maximizing yields, and minimizing by-products.

Detailed Reaction Mechanisms for this compound Formation

A likely synthetic route to this compound involves two main steps: the etherification of a protected 3-hydroxypiperidine followed by deprotection and salt formation.

Williamson Ether Synthesis Mechanism:

A common method for the etherification step is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction proceeds via an SN2 mechanism. Initially, a strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of an N-protected 3-hydroxypiperidine, forming a more nucleophilic alkoxide. This alkoxide then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage. The use of an N-protecting group (e.g., Boc or Cbz) is often necessary to prevent the secondary amine of the piperidine ring from interfering with the reaction.

Following the etherification, the protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group). The final step involves the treatment of the free base, 3-ethoxypiperidine, with hydrochloric acid to form the stable hydrochloride salt.

Catalytic Etherification Mechanism:

In a palladium-catalyzed etherification, the mechanism typically involves an oxidative addition of the palladium(0) catalyst to the ethyl halide, forming a palladium(II) intermediate. The alkoxide of the N-protected 3-hydroxypiperidine then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) intermediate yields the desired ether product and regenerates the palladium(0) catalyst. researchgate.net

Influence of Catalyst Systems and Reaction Conditions on Selectivity and Yield

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the synthesis.

| Catalyst System | Reaction Conditions | Influence on Selectivity and Yield |

| Palladium/Phosphine Ligand | Mild temperature, choice of base and solvent. | The nature of the phosphine ligand is critical. Bulky, electron-rich ligands can enhance the rate of reductive elimination, improving yields and preventing side reactions like β-hydride elimination. researchgate.net The choice of base and solvent can significantly affect the reaction rate and selectivity. |

| Ruthenium Catalysts | Hydrogen pressure, temperature, solvent. | In hydrogenation reactions, the catalyst's activity and selectivity determine the degree of reduction and the formation of by-products. For C-H functionalization, the directing group on the piperidine ring influences the regioselectivity of the reaction. nih.govresearchgate.net |

| Rhodium Catalysts | Chiral ligands, pressure, temperature. | In asymmetric synthesis, the choice of chiral ligand is paramount for achieving high enantioselectivity. youtube.com Reaction conditions can be tuned to favor the desired regio- and stereoisomer. |

Analysis of Competing Pathways and By-product Formation

Several competing pathways and by-products can arise during the synthesis of this compound.

In Williamson Ether Synthesis:

A primary competing reaction is the E2 elimination of the ethyl halide, particularly if the base is sterically hindered or if higher temperatures are used. libretexts.orgstackexchange.com This leads to the formation of ethene and the starting alcohol. If the N-protecting group is not robust, side reactions involving the piperidine nitrogen can also occur.

In Catalytic Reactions:

In palladium-catalyzed etherification, β-hydride elimination from the palladium-alkoxide intermediate can be a significant side reaction, leading to the formation of acetaldehyde (B116499) and the corresponding alcohol. researchgate.net In hydrogenation reactions, over-reduction or incomplete reduction can lead to a mixture of products. C-H functionalization reactions can sometimes suffer from a lack of regioselectivity, yielding a mixture of isomers. researchgate.net

Careful optimization of reaction parameters, including temperature, reaction time, and the choice of catalyst, base, and solvent, is essential to minimize these competing pathways and maximize the yield of the desired this compound.

Chemical Reactivity and Derivatization of the 3 Ethoxypiperidine Hydrochloride Core

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a primary center of reactivity, functioning as a nucleophile and a base. Its chemical behavior is fundamental to the derivatization of the 3-ethoxypiperidine (B1308565) scaffold.

The secondary amine of 3-ethoxypiperidine readily undergoes N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide range of substituents at the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-alkylation is typically achieved by reacting 3-ethoxypiperidine with an alkyl halide in the presence of a base. The base, commonly potassium carbonate or a non-nucleophilic amine like N,N-diisopropylethylamine, serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) and dimethylformamide being frequently employed. It is important to control the reaction conditions, as the use of excess alkylating agent can lead to the formation of a quaternary ammonium (B1175870) salt researchgate.net.

N-acylation involves the reaction of 3-ethoxypiperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). These reactions are generally rapid and can often be carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. N-acylation results in the formation of an amide linkage, which can introduce a variety of functional groups and structural motifs.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room temperature to moderate heating | N-Alkyl-3-ethoxypiperidine |

| N-Acylation | Acyl chloride (e.g., RCOCl), Acid anhydride (e.g., (RCO)₂O) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF), 0°C to room temperature | N-Acyl-3-ethoxypiperidine (Amide) |

As a secondary amine, the nitrogen atom in 3-ethoxypiperidine is basic and readily reacts with acids to form salts. The commercially available form is typically the hydrochloride salt, which is prepared by treating the free base with hydrogen chloride, often in an anhydrous solvent like diethyl ether or isopropanol (B130326) to facilitate the precipitation of the crystalline salt. nih.govgoogle.com The formation of the hydrochloride salt enhances the compound's stability and water solubility, which can be advantageous for certain applications.

For a stable salt to form, a significant difference between the pKa of the amine and the acid is generally required taylorfrancis.com. The hydrochloride salt of 3-ethoxypiperidine can be neutralized with a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate, to regenerate the free base. This process is essential for carrying out reactions that require the nucleophilic form of the nitrogen atom, such as N-alkylation and N-acylation.

Transformations Involving the Ethoxy Moiety

The ethoxy group at the 3-position of the piperidine ring is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage and interconversion reactions.

The cleavage of the ether bond in 3-ethoxypiperidine typically requires treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orgmasterorganicchemistry.comchemistrysteps.com. The reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a better leaving group (ethanol). Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the ethyl group in an S_N2 reaction, yielding 3-hydroxypiperidine (B146073) and an ethyl halide libretexts.orgnih.gov.

Due to the primary nature of the ethyl group, the reaction follows an S_N2 pathway. The use of excess hydrohalic acid can potentially lead to further reactions if other sensitive functional groups are present in any N-substituents.

| Reaction | Reagents | Typical Conditions | Products |

| Ether Cleavage | HBr or HI | Refluxing in aqueous acid | 3-Hydroxypiperidine, Ethyl bromide or Ethyl iodide |

Reactions at the Piperidine Ring Carbon Atoms

Functionalization of the carbon atoms of the piperidine ring offers another avenue for creating derivatives of 3-ethoxypiperidine. These reactions can be more challenging due to the generally lower reactivity of C-H bonds.

Direct functionalization of the piperidine ring at positions other than the nitrogen can be achieved, although it often requires specific strategies. The C3 position, already bearing the ethoxy group, is a potential site for further substitution, though this would necessitate harsh conditions that might also affect the ethoxy group.

More commonly, functionalization is achieved on a precursor molecule before the formation of the piperidine ring or through the activation of C-H bonds. For instance, the regioselective alkylation at the C3 position of a piperidine ring can be accomplished through the formation of an enamine intermediate from a corresponding tetrahydropyridine (B1245486) precursor odu.edu. While not specific to 3-ethoxypiperidine, this methodology highlights a potential route to 3,3-disubstituted piperidines. The presence of the ethoxy group at C3 would influence the regioselectivity of such reactions.

Further research is required to explore the full scope of C-H functionalization on the 3-ethoxypiperidine scaffold itself.

Oxidation and Reduction Chemistry of the Piperidine Ring

The saturated piperidine ring can undergo various oxidation and reduction reactions, which are fundamental for its functionalization or synthesis.

Oxidation Chemistry

The oxidation of the piperidine ring typically involves the functionalization of C-H bonds, often at the α-position to the nitrogen atom, leading to the formation of intermediates like N-acyliminium ions. These reactive species are valuable precursors for the synthesis of substituted piperidines. nih.gov

Several methods have been developed for the oxidation of N-protected piperidines:

Anodic Oxidation : The electrochemical oxidation of N-methoxycarbonylpiperidines can be controlled to introduce substituents at various positions. For instance, anodic oxidation in methanol (B129727) can yield α-methoxylated products, while oxidation in acetic acid can lead to α,β-bisacetoxylated piperidines. jst.go.jp

Chemical Oxidation with Hypervalent Iodine Reagents : Reagents such as iodosobenzene (B1197198) ( (PhIO)n ) and diacetoxyiodobenzene (B1259982) ( PhI(OAc)2 ) have been used to functionalize N-protected piperidines. In conjunction with sources of nucleophiles like TMSN3 (trimethylsilyl azide) or TMSBr (trimethylsilyl bromide), these reagents can facilitate the direct α-azidonation or α-bromination of the piperidine ring. nih.gov These reactions often proceed through the in-situ generation of N-acyliminium ions, which are then trapped by the nucleophile. nih.gov Studies have shown that piperidine derivatives may react slower or give lower yields compared to their pyrrolidine (B122466) counterparts under similar conditions. nih.gov

Atmospheric Photo-oxidation : Under simulated atmospheric conditions, the reaction of piperidine with OH radicals proceeds via H-abstraction from both the N-H and C-H bonds. Theoretical calculations suggest that H-abstraction occurs predominantly at the C2 position (~50%), followed by the N1 position (~35%), and to a lesser extent at the C3 (~13%) and C4 (~2%) positions. acs.org This leads to products like 2,3,4,5-tetrahydropyridine and, in the presence of nitrogen oxides, 1-nitropiperidine and 1-nitrosopiperidine. acs.org

| Oxidation Method | Reagents/Conditions | Position(s) Functionalized | Products | Reference |

| Anodic Oxidation | Methanol, Et4NOTs | α | α-Methoxypiperidines | jst.go.jp |

| Anodic Oxidation | Acetic Acid | α, β | α,β-Bisacetoxylated piperidines | jst.go.jp |

| Chemical Oxidation | (PhIO)n, TMSN3 | α | α-Azidopiperidines | nih.gov |

| Chemical Oxidation | PhI(OAc)2, TMSBr | α | α-Bromopiperidines | nih.gov |

| Photo-oxidation | OH radicals | N1, C2, C3, C4 | Imines, Nitramines, Nitrosamines | acs.org |

Reduction Chemistry

The reduction of pyridine precursors is one of the most common and economical methods for synthesizing the piperidine core. liv.ac.uk This transformation can be achieved through various catalytic and chemical methods.

Catalytic Hydrogenation : This is a fundamental process in modern organic synthesis for converting pyridines to piperidines. nih.gov A wide array of heterogeneous catalysts, including PtO2, Raney Ni, Rh/C, and Pd/C, are used, though they often require high temperatures and pressures. liv.ac.uk Homogeneous catalysts, such as rhodium and iridium complexes, have also been developed to effect this transformation under milder conditions. liv.ac.uk For example, the rhodium complex [Cp*RhCl2]2, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts to piperidines using a formic acid/triethylamine mixture. liv.ac.uk

Chemical Reduction : Stoichiometric reducing agents are also widely employed. A modified Birch reduction using sodium metal in ethanol (B145695) can effectively reduce pyridine to piperidine. nih.gov Similarly, borane-catalyzed, metal-free transfer hydrogenation using ammonia (B1221849) borane (B79455) as the hydrogen source can produce piperidines with good cis-selectivity. organic-chemistry.org

Electrophilic and Nucleophilic Addition Reactions

As a saturated heterocycle, the 3-ethoxypiperidine core does not undergo classical electrophilic addition reactions in the same way that alkenes do. However, the term can be used to describe reactions where the piperidine nitrogen acts as a nucleophile attacking an electrophile, or reactions involving activated piperidine intermediates.

Piperidine as a Nucleophile

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it nucleophilic. ambeed.com It can react with various electrophiles. For instance, piperidine readily participates in nucleophilic aromatic substitution (SNAr) reactions with activated pyridinium ions. nih.gov It also undergoes Michael-type nucleophilic addition to activated olefins, such as benzylidenemalononitrile. acs.org

Reactions of Activated Piperidine Intermediates

Piperidine derivatives can be activated to undergo reactions with both electrophiles and nucleophiles.

Reactions with Electrophiles via Enamines : N-acyl-3-oxopiperidines can be converted to their corresponding enamines (e.g., with pyrrolidine). These enamines, having a nucleophilic double bond, can then react with various electrophiles. acs.org

Reactions with Nucleophiles via N-Acyliminium Ions : As mentioned in the oxidation section, N-acylpiperidines can be oxidized to form electrophilic N-acyliminium ion intermediates. These intermediates are susceptible to attack by a wide range of carbon and heteroatom nucleophiles at the 2-position. nih.govacs.org Lewis acids like TiCl4 and SnCl4 can be used to generate these acyliminium cations from precursors such as 2-methoxypiperidines. acs.org This strategy allows for the diastereoselective introduction of substituents onto the piperidine ring. acs.org

| Reaction Type | Piperidine Substrate/Intermediate | Reactant | Description | Reference |

| Nucleophilic Attack | Piperidine | Activated Pyridinium Ions | Piperidine acts as a nucleophile in an SNAr reaction. | nih.gov |

| Michael Addition | Piperidine | Activated Olefins | Piperidine adds to an electron-deficient double bond. | acs.org |

| Electrophilic Substitution | Enamine of N-acyl-3-oxopiperidine | Electrophiles | The enamine double bond attacks an electrophile. | acs.org |

| Nucleophilic Substitution | N-Acyl-2-methoxypiperidine | Silyl Enolates (Nucleophile) | Lewis acid-catalyzed formation of an N-acyliminium ion, followed by nucleophilic attack. | acs.org |

Formation of Condensed and Spiro Heterocyclic Systems from Piperidine Derivatives

The piperidine ring serves as a valuable scaffold for the construction of more complex, three-dimensional molecular architectures, including condensed and spiro heterocyclic systems. These structures are of great interest in drug discovery. rsc.orgwhiterose.ac.uk

Condensed Heterocyclic Systems

Condensed heterocycles involve the fusion of another ring to the piperidine core. A key strategy for their synthesis is ring-closing metathesis (RCM). In some cases, the RCM reaction to form fused piperidine systems, such as cyclopenta[c]piperidines, can be followed by an unexpected spontaneous oxidation, particularly in strained systems. acs.org This oxidation can occur when reactions are not performed under an inert atmosphere, leading to the formation of enones. acs.org

Spiro Heterocyclic Systems

Spiropiperidines, which feature a common carbon atom shared by the piperidine and another ring, have gained popularity as motifs that explore three-dimensional chemical space. rsc.orgwhiterose.ac.uk The synthesis of these systems can be broadly classified into two strategies: forming the new ring onto a pre-existing piperidine, or forming the piperidine ring onto a pre-existing carbocycle or heterocycle. whiterose.ac.uk

Several methods have been developed for the synthesis of spiropiperidines from piperidine precursors:

Intramolecular Cyclization : A common approach involves the intramolecular cyclization of a side chain attached to the piperidine ring. For example, an intramolecular palladium-catalyzed α-arylation of an N-protected piperidine bearing a bromoaryl group can furnish a 3-spiropiperidine. whiterose.ac.uk

Radical Cyclization : Photoredox catalysis can be used to generate an aryl radical from a linear aryl halide precursor tethered to a cyclic olefin. Regioselective radical cyclization onto the olefin followed by hydrogen-atom transfer can yield complex spiropiperidines under mild conditions. nih.gov

'Clip-Cycle' Approach : This two-step method has been used for the asymmetric synthesis of 3-spiropiperidines. The 'Clip' stage involves a cross-metathesis reaction, followed by a 'Cycle' stage consisting of an intramolecular asymmetric aza-Michael cyclization promoted by a chiral catalyst. rsc.org

Dichlorocyclopropanation/Reduction : Spirocyclopropanes can be installed on the piperidine ring. For example, dichlorocyclopropanation of a parent piperidine followed by reduction can lead to the formation of a spirocyclopropylpiperidine derivative. rsc.org

| System Type | Synthetic Strategy | Key Reaction | Example Precursor | Reference |

| Condensed | Ring-Closing Metathesis (RCM) | Olefin Metathesis | Diene derived from a lactam | acs.org |

| Spiro | Intramolecular Cyclization | Pd-catalyzed α-arylation | N-protected piperidine with a bromoaryl side chain | whiterose.ac.uk |

| Spiro | Radical Cyclization | Photoredox-mediated radical formation and cyclization | Linear aryl halide tethered to a cyclic olefin | nih.gov |

| Spiro | 'Clip-Cycle' | Cross Metathesis & aza-Michael Addition | N-Cbz-protected 1-amino-hex-5-ene | rsc.org |

| Spiro | Cyclopropanation | Dichlorocyclopropanation & Reduction | Parent piperidine | rsc.org |

Spectroscopic and Structural Characterization in Advanced Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic arrangement and connectivity within 3-Ethoxypiperidine (B1308565) hydrochloride can be assembled.

One-Dimensional (¹H, ¹³C) NMR for Detailed Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethoxypiperidine hydrochloride is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the ethoxy group. Due to the presence of the hydrochloride salt, the amine proton (N-H) would appear as a broad signal, typically downfield. The proton on the carbon bearing the ethoxy group (H-3) would be observed as a multiplet. The protons of the ethoxy group would present as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, a characteristic pattern for an ethyl group. The remaining piperidine ring protons would appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, distinct signals are expected for the five carbons of the piperidine ring and the two carbons of the ethoxy group. The carbon atom attached to the oxygen (C-3) would be shifted downfield compared to the other ring carbons due to the electronegativity of the oxygen atom. Similarly, the methylene carbon of the ethoxy group will be further downfield than the methyl carbon. Quaternary carbons, if present, typically show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-1 (NH) | Broad | - |

| H-2, H-6 | Multiplet | ~45-50 |

| H-3 | Multiplet | ~70-75 |

| H-4, H-5 | Multiplet | ~20-30 |

| O-CH₂-CH₃ | Quartet | ~60-65 |

| O-CH₂-CH₃ | Triplet | ~15 |

Note: Predicted values are based on typical chemical shifts for piperidine derivatives and ethoxy groups in a deuterated solvent like CDCl₃ or D₂O. Actual values may vary. pdx.eduhmdb.cahmdb.caucl.ac.uksigmaaldrich.comwisc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, confirming their sequence. It would also show a clear correlation between the methylene and methyl protons of the ethoxy group. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, matching the data from the ¹H and ¹³C spectra. sdsu.edu For example, the proton at C-3 would show a cross-peak with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is vital for piecing together the molecular skeleton. Key HMBC correlations would be expected between the ethoxy methylene protons and the C-3 carbon of the piperidine ring, and between the H-3 proton and the ethoxy methylene carbon, definitively confirming the position of the ethoxy substituent. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which in turn allows for the calculation of its elemental formula. eurl-pesticides.eu For this compound, techniques like Electrospray Ionization (ESI) would typically be used. The analysis would be expected to show a prominent ion corresponding to the protonated free base [C₇H₁₅NO + H]⁺. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the confident determination of the molecular formula, C₇H₁₆NO⁺, distinguishing it from other potential isobaric compounds. rsc.org

Table 2: HRMS Data for 3-Ethoxypiperidine

| Formula | Ion | Calculated Exact Mass | Observed Exact Mass |

| C₇H₁₅NO | [M+H]⁺ | 130.1226 | (Hypothetical) 130.1228 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

N-H Stretching: A broad and strong absorption band is anticipated in the region of 2700-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the protonated amine (ammonium salt).

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region would correspond to the C-H stretching vibrations of the aliphatic piperidine ring and ethoxy group.

C-O Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is expected in the 1050-1150 cm⁻¹ range.

N-H Bending: A band around 1500-1600 cm⁻¹ may be observed for the N-H bending vibration.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be obtained, this technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which is chiral, X-ray crystallography could distinguish between the (R) and (S) enantiomers. The analysis would also detail the conformation of the piperidine ring (e.g., chair conformation) and the packing of the molecules and chloride ions within the crystal lattice. researchgate.net This method provides irrefutable proof of the molecular structure.

Chromatographic Techniques for Purity and Isomeric Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the chemical purity of this compound. lgcstandards.com A suitable method might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector. ptfarm.plijrpc.com

Chiral HPLC: To determine the enantiomeric purity (the ratio of R and S enantiomers), a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks. Pre-column derivatization with a chiral reagent can also be an alternative strategy to separate the resulting diastereomers on a standard achiral column. google.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess (ee%)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical compounds and for the separation and quantification of enantiomers. heraldopenaccess.us For chiral molecules like 3-Ethoxypiperidine, determining the enantiomeric excess (ee%), which is a measure of the purity of a chiral substance, is crucial. heraldopenaccess.us

Chiral HPLC methods often utilize chiral stationary phases (CSPs) that can differentiate between the enantiomers of a racemic mixture. heraldopenaccess.us While specific HPLC methods for this compound are not extensively detailed in the provided search results, general principles for analyzing chiral piperidine derivatives can be applied. For instance, a study on piperidin-3-amine, a structurally related compound, highlights the challenges in developing a suitable chiral HPLC method due to its high melting point and lack of a chromophore. nih.gov To overcome this, a pre-column derivatization technique with p-toluenesulfonyl chloride (PTSC) was employed to introduce a chromophore, allowing for UV detection. nih.govresearchgate.net This approach utilized a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol (B145695), achieving a resolution greater than 4.0 between the enantiomers. nih.gov

Another approach involves the use of reversed-phase HPLC (RP-HPLC) with a C18 column. nih.govresearchgate.net For the analysis of piperidine and its hydrochloride salt in a pharmaceutical product, a pre-column derivatization with 4-toluenesulfonyl chloride was also used. The separation was achieved on an Inertsil C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.govresearchgate.net

The determination of enantiomeric excess is of paramount importance in the quality control of chiral pharmaceutical agents. heraldopenaccess.us HPLC is often the method of choice for this purpose due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us

Table 1: Exemplary HPLC Conditions for Chiral Piperidine Analysis

| Parameter | Method for Piperidin-3-amine nih.gov | Method for Piperidine nih.govresearchgate.net |

| Technique | Chiral HPLC with pre-column derivatization | RP-HPLC with pre-column derivatization |

| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) | 4-Toluenesulfonyl chloride |

| Stationary Phase | Chiralpak AD-H | Inertsil C18 |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 228 nm | UV |

| Resolution | > 4.0 | - |

This table presents data from studies on related piperidine compounds and serves as a reference for potential methods applicable to this compound.

Ultra-Performance Liquid Chromatography (UPLC) and LC-MS for Advanced Separation and Detection

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. When coupled with a mass spectrometer (MS), UPLC-MS becomes a powerful tool for the analysis of complex mixtures, providing not only separation but also mass information for each component, aiding in identification and structural elucidation. researchgate.net

While specific UPLC or LC-MS methods for this compound were not found, the application of these techniques to similar molecules demonstrates their potential. For instance, UPLC-Orbitrap MS has been used for the analysis of a wide range of pesticides in water samples, showcasing the method's excellent limit of quantitation and repeatability. researchgate.net The high mass accuracy of Orbitrap MS allows for confident identification of target compounds based on their retention time, precursor ion, product ions, and fragmentation pathways. researchgate.net

For chiral separations, supercritical fluid chromatography (SFC) hyphenated to mass spectrometry has proven effective. A study on the separation of tetrachlorodecane stereoisomers successfully used a chiral stationary phase (Chiral ART Amylose-C) with a mobile phase of CO2 and methanol, achieving baseline separation of the stereoisomers. nih.gov This highlights the potential of advanced chromatographic techniques for resolving complex chiral mixtures.

The use of pre-column derivatization, as discussed in the HPLC section, is also applicable to LC-MS analysis and can enhance the chromatographic behavior and ionization efficiency of polar compounds like piperidine derivatives. researchgate.net

Table 2: Potential UPLC/LC-MS Parameters for Chiral Amine Analysis

| Parameter | UPLC-Orbitrap MS for Pesticides researchgate.net | Chiral SFC-MS for Stereoisomers nih.gov |

| Chromatography | UPLC | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | - | Chiral ART Amylose-C |

| Mobile Phase | Gradient elution | CO2/MeOH (96/4 v/v) with 0.1% diethylamine |

| Detector | Orbitrap Mass Spectrometer | Mass Spectrometer |

| Key Advantage | High mass accuracy, high sensitivity | Excellent separation of stereoisomers |

This table illustrates the capabilities of advanced chromatographic techniques that could be adapted for the analysis of this compound.

Surface-Sensitive Spectroscopies (e.g., X-Ray Photoelectron Spectroscopy in related systems)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While direct XPS studies on this compound are not available in the provided search results, research on related systems provides insight into how this technique could be applied.

XPS has been utilized to characterize the nitrogen species in self-assembled monolayers of perfluorophenylazide (PFPA) on surfaces. nih.gov This study successfully identified and assigned different chemical states of nitrogen, including amine/amide and azide (B81097) species, based on their distinct binding energies in the N1s spectra. nih.gov This demonstrates the capability of XPS to distinguish between different nitrogen-containing functional groups on a surface.

In the context of piperidine-containing compounds, XPS could be employed to investigate their interaction with surfaces, for example, in catalysis or materials science applications. By analyzing the core-level spectra of nitrogen, carbon, and other relevant elements, one could gain information about the chemical environment and bonding of the adsorbed molecules. For instance, the binding energy of the nitrogen 1s electron in the piperidine ring would be sensitive to its protonation state and its interaction with the substrate.

Furthermore, computational studies combined with experimental data can aid in the interpretation of spectroscopic results. Docking studies of piperidine and piperazine-based compounds with sigma receptors have shown the importance of the positively ionizable piperidine nitrogen in forming key interactions within the binding site. nih.gov While not a surface spectroscopy technique, this highlights the detailed understanding of molecular interactions that can be achieved through a combination of experimental and theoretical approaches.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in determining the electronic properties and predicting the reactivity of molecules. For 3-Ethoxypiperidine (B1308565) hydrochloride, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its molecular orbitals, charge distribution, and energetic landscape.

Density Functional Theory (DFT) Applications for Molecular Properties and Energetics

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is well-suited for studying the molecular properties and energetics of medium-sized organic molecules like 3-Ethoxypiperidine. DFT calculations can be employed to determine a variety of properties for 3-Ethoxypiperidine, including optimized geometry, vibrational frequencies, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. researchgate.netrsc.org

These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. rsc.org The resulting data provides insights into the molecule's stability, reactivity, and spectroscopic signatures. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Interactive Table: Hypothetical DFT-Calculated Molecular Properties of 3-Ethoxypiperidine

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -485.12345 | A measure of the molecule's stability. |

| HOMO Energy (eV) | -6.54 | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy (eV) | 1.23 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 7.77 | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.15 | A measure of the molecule's overall polarity. |

Note: These values are illustrative and based on general knowledge of substituted piperidines. Actual values would require specific calculations for 3-Ethoxypiperidine.

Ab Initio Methods for High-Accuracy Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for certain applications, particularly for the analysis of reaction pathways. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be used to map out the potential energy surface for reactions involving 3-Ethoxypiperidine. whiterose.ac.ukacs.org

For example, ab initio calculations could be used to study the mechanism of N-alkylation or other reactions involving the piperidine (B6355638) nitrogen. rsc.org These calculations would identify transition state structures and determine the activation energies for different reaction pathways, providing a detailed understanding of the reaction kinetics and mechanism. Such studies are crucial for predicting reaction outcomes and optimizing synthetic procedures.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. researchgate.netnih.gov For a flexible molecule like 3-Ethoxypiperidine, MD is essential for understanding its dynamic nature.

Conformational Preferences of the Piperidine Ring System

The piperidine ring in 3-Ethoxypiperidine hydrochloride predominantly adopts a chair conformation to minimize steric strain. acs.orgwhiterose.ac.uk However, the presence of the ethoxy group at the 3-position introduces two possible chair conformers: one with the ethoxy group in an axial position and one with it in an equatorial position.

The relative stability of these two conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents on cyclohexane (B81311) and piperidine rings prefer the equatorial position to avoid 1,3-diaxial interactions. nih.gov Therefore, it is expected that the equatorial conformer of 3-Ethoxypiperidine would be more stable than the axial conformer. In the hydrochloride form, the protonated nitrogen further influences the conformational equilibrium. nih.gov

Molecular mechanics calculations and MD simulations can be used to quantify the energy difference between these conformers and to determine their relative populations at a given temperature. nih.gov

Interactive Table: Hypothetical Conformational Energy of 3-Ethoxypiperidine

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Equatorial-Ethoxy | 0.0 | ~95% | Ethoxy group is in the more stable equatorial position. |

| Axial-Ethoxy | 2.0 | ~5% | Ethoxy group is in the less stable axial position, leading to steric strain. |

Note: These are estimated values. The actual energy difference and population distribution would depend on the specific force field used in the calculation.

Dynamics of Intermolecular Interactions (if applicable to specific chemical processes)

MD simulations can also be used to study the dynamics of intermolecular interactions between this compound and other molecules, such as solvent molecules or reactants. researchgate.net In the hydrochloride salt, the interaction between the piperidinium (B107235) cation and the chloride anion is a key feature. MD simulations can reveal the nature of this ion pairing, including the distance and orientation of the ions relative to each other over time.

Furthermore, in a biological context, if 3-Ethoxypiperidine were to interact with a protein, MD simulations could be used to model the binding process and to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed mechanistic insights into chemical reactions that are difficult to obtain through experimental methods alone. For 3-Ethoxypiperidine, computational studies can elucidate the mechanisms of its synthesis and reactivity.

For example, the synthesis of 3-substituted piperidines can proceed through various routes, including the reduction of corresponding pyridines or through cyclization reactions. nih.govyoutube.com Computational modeling can be used to investigate the stereoselectivity of these reactions, explaining why one stereoisomer is formed preferentially over another. whiterose.ac.uk By calculating the energies of different transition states, it is possible to predict the major product of a reaction.

In the context of its reactivity, computational studies could explore the mechanism of reactions at the nitrogen atom or the ether linkage. For instance, the quaternization of the piperidine nitrogen is a common reaction, and computational models can predict the preference for axial or equatorial attack by an alkylating agent. rsc.org

Elucidation of Transition States and Reaction Intermediates

Understanding the synthesis of this compound requires a detailed map of the chemical reactions involved, including the high-energy transition states and transient intermediates. Computational methods, particularly Density Functional Theory (DFT), are employed to model these species. acs.org For instance, in the synthesis of 3-substituted piperidines, such as through the ring expansion of prolinols or the dearomatization of pyridines, computational models can calculate the geometries and energies of the key intermediates, like aziridinium (B1262131) ions, and the transition states that connect them. nih.govacs.org

These calculations provide critical data on reaction barriers, helping to predict which reaction pathways are most favorable. acs.org For the synthesis of piperidine-based heterocycles, DFT calculations can elucidate the transition state structures for key steps like the aza-Diels-Alder reaction. acs.org By analyzing the vibrational frequencies of these calculated structures, chemists can confirm whether a structure is a true minimum (an intermediate) or a first-order saddle point (a transition state). researchgate.net

Table 1: Data from Transition State and Intermediate Calculations

| Parameter | Description | Relevance to 3-Ethoxypiperidine Synthesis |

| Geometry | The 3D arrangement of atoms in the transition state or intermediate. | Determines steric interactions and the feasibility of a reaction pathway. |

| Energy | The potential energy of the species relative to reactants and products. | Defines the activation energy (energy barrier) of a reaction step. |

| Vibrational Frequencies | Frequencies of molecular vibrations. An imaginary frequency indicates a transition state. | Confirms the nature of the stationary point on the potential energy surface. |

| Reaction Path | The lowest energy path connecting reactants to products via the transition state. | Provides a detailed, step-by-step view of the reaction mechanism. |

Construction of Potential Energy Surfaces and Reaction Coordinate Diagrams

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule or system of molecules to its geometry. researchgate.netrsc.org For a chemical reaction, a two-dimensional slice of this surface is often visualized as a reaction coordinate diagram, which plots energy against the progress of the reaction. youtube.com Constructing an accurate PES is a central goal in computational chemistry as it governs the dynamics of a chemical reaction. acs.orgrsc.org

For reactions forming substituted piperidines, the PES can reveal multiple possible pathways, including the formation of different stereoisomers. youtube.com High-dimensional ab initio PESs can be constructed by fitting a large number of electronic structure energy calculations. rsc.org These surfaces allow for the simulation of reaction dynamics, providing a complete picture of how reactants are converted into products. researchgate.net The low-energy paths on the PES correspond to the most likely reaction mechanisms, and the saddle points on these paths are the transition states. youtube.com

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening

In the context of drug discovery and materials science, it is vital to understand how a molecule's structure relates to its function. QSAR and in silico screening are computational techniques designed to establish these relationships and explore vast chemical spaces for promising candidates. nih.govnih.gov

Prediction of Molecular Properties for Rational Chemical Design

Rational chemical design relies on the ability to predict a molecule's properties before it is synthesized, saving time and resources. arabjchem.org For this compound, a range of physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational tools. researchgate.net These predictions are often based on the molecule's 2D or 3D structure and are integral to QSAR studies, which correlate these properties with biological activity or other outcomes. nih.govtandfonline.com

For piperidine derivatives, QSAR models have been successfully developed to predict toxicity and inhibitory activities. nih.govnih.gov These models use calculated molecular descriptors—such as size, lipophilicity (logP), and electronic properties—to build a mathematical relationship with an observed activity. arabjchem.orgtandfonline.com This allows for the rational design of new compounds, like derivatives of 3-Ethoxypiperidine, with potentially improved properties. thieme-connect.com

Table 2: Predicted Molecular Properties of 3-Ethoxypiperidine

| Property | Predicted Value | Method/Tool | Significance in Rational Design |

| Molecular Weight | 129.20 g/mol | Calculation | Affects absorption and distribution. |

| logP (Octanol-Water Partition Coefficient) | 1.3 | Consensus Prediction | A measure of lipophilicity, crucial for membrane permeability and bioavailability. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Calculation | Predicts transport properties and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Calculation | Influences binding to biological targets and solubility. |

| Number of Hydrogen Bond Acceptors | 2 | Calculation | Influences binding to biological targets and solubility. |

| pKa (acid dissociation constant) | ~9.5 (for the protonated amine) | Estimation | Determines the charge state of the molecule at physiological pH, affecting receptor interaction and solubility. nih.gov |

Note: Values are estimations from computational models and may vary between different prediction software.

Virtual Screening Methodologies for Chemical Space Exploration

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. sciengpub.irnih.gov This method is significantly faster and less expensive than experimental high-throughput screening (HTS). researchgate.net If this compound were being investigated as a potential therapeutic agent, it could be included in a virtual library and screened against various biological targets. sciengpub.ir

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking programs are used to fit candidate molecules into the target's binding site and score their potential binding affinity. nih.govyoutube.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses a set of known active molecules to create a model (e.g., a pharmacophore) that describes the necessary features for activity. The library is then searched for molecules that match this model. nih.gov

These methodologies allow for the rapid exploration of the vast chemical space of piperidine derivatives to identify promising "hit" compounds for further development. sciengpub.irresearchgate.net

Table 3: Typical Workflow for Virtual Screening

| Step | Description | Tools/Techniques |

| 1. Target & Library Preparation | Prepare the 3D structure of the biological target and create a database of small molecules (ligands) in a suitable format. youtube.com | Protein Data Bank (PDB), Open Babel, PyRx. youtube.com |

| 2. Molecular Docking (SBVS) | Computationally place each ligand from the library into the binding site of the target protein. | AutoDock Vina, Glide, GOLD. researchgate.net |

| 3. Scoring and Ranking | Score the docked poses based on predicted binding affinity and rank the compounds. | Scoring functions (e.g., empirical, knowledge-based). |

| 4. Post-processing and Filtering | Filter the ranked list based on physicochemical properties (e.g., Lipinski's Rule of Five) and predicted ADMET profiles. researchgate.nete3s-conferences.org | SwissADME, FAF-Drugs4. e3s-conferences.org |

| 5. Hit Selection | Select a diverse subset of the top-ranked, filtered compounds for experimental testing. | Visual inspection, clustering algorithms. |

Stereochemical Prediction and Control through Computational Approaches

The piperidine ring in this compound contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The biological activity of chiral molecules often depends on their specific 3D arrangement. thieme-connect.com Therefore, predicting and controlling the stereochemical outcome of a synthesis is of paramount importance. nih.gov

Computational approaches are essential for understanding the factors that govern stereoselectivity. acs.org In asymmetric synthesis, where the goal is to produce one enantiomer preferentially, computational modeling can be used to:

Model Catalyst-Substrate Interactions: For catalyzed reactions, calculations can reveal the transition state structures for the formation of both enantiomers. The energy difference between these transition states determines the enantiomeric excess (ee) of the reaction.

Design Chiral Catalysts: By understanding the mechanism of stereocontrol, new catalysts can be designed in silico to improve selectivity.

Predict Product Stereochemistry: For reactions like chemo-enzymatic dearomatization of pyridines, computational models can help predict which enantiomer will be formed by a particular enzyme. acs.orgnih.gov

Studies on the synthesis of various 3-substituted piperidines have demonstrated that computational analysis can rationalize the observed stereoselectivity and guide the development of highly enantioselective methods. acs.org

Table 4: Computational Methods in Stereochemical Prediction

| Method | Description | Application to 3-Ethoxypiperidine |

| Quantum Mechanics (QM) | High-accuracy calculations (e.g., DFT) of transition state energies for competing stereochemical pathways. | Predicts the enantiomeric ratio for a given synthetic route. nih.gov |

| Molecular Mechanics (MM) | Faster, force-field-based methods used to sample conformations of catalyst-substrate complexes. | Screens potential chiral catalysts or reaction conditions. |

| QM/MM | A hybrid method using QM for the reactive center and MM for the surrounding environment (e.g., an enzyme). | Models enzyme-catalyzed reactions to predict the stereochemical outcome with high accuracy. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic movement of molecules over time. | Analyzes the stability of different diastereomeric intermediates or catalyst-substrate complexes. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediatesbldpharm.com

3-Ethoxypiperidine (B1308565) hydrochloride serves as a valuable precursor and building block in the creation of more complex molecules due to its bifunctional nature, containing both a secondary amine and an ether group. utexas.edu

The piperidine (B6355638) scaffold is a common motif in many biologically active compounds. ontosight.ai The presence of an ethoxy group at the 3-position offers a site for further functionalization or can influence the stereochemical outcome of reactions, making it a useful starting material for creating intricate molecular designs. The synthesis of complex molecules often involves multi-step reactions where intermediates like 3-ethoxypiperidine hydrochloride can be strategically employed. ontosight.ai

Heterocyclic compounds, such as those containing the piperidine ring, are fundamental in the development of new materials and pharmaceuticals. apolloscientific.co.ukorganic-chemistry.org this compound can be used to construct novel and more complex heterocyclic systems. The nitrogen atom of the piperidine ring can participate in various cyclization reactions, while the ethoxy group can be modified or used to tune the properties of the final molecule. The development of efficient methods for synthesizing substituted piperidines is an ongoing area of research in organic chemistry. nih.govijnrd.org

Catalytic and Electrocatalytic Applications

While specific research on the catalytic applications of this compound is limited, the broader class of piperidine derivatives has found use in catalysis. libretexts.org

In the context of electrochemistry, organic molecules can act as reactants in electrochemical cells. ossila.com An electrochemical cell generates electricity from a spontaneous redox reaction or uses electricity to drive a non-spontaneous reaction. khanacademy.orgpurdue.edu The components of such a cell include two electrodes (an anode and a cathode) and an electrolyte. ossila.compurdue.edu While there is no specific documentation of this compound in this role, its hydrochloride salt form means it exists as ions in solution, a prerequisite for participating in electrochemical processes. chemscene.com

Piperidine derivatives can be used as ligands that coordinate with metal centers to form catalysts for a variety of organic transformations. The nitrogen atom of the piperidine ring is a key feature that allows it to bind to metals. Furthermore, chiral piperidines can be used as organocatalysts to promote enantioselective reactions. The ethoxy group in 3-ethoxypiperidine could potentially influence the steric and electronic properties of such a catalyst system.

Integration into Polymer and Material Science

The integration of heterocyclic building blocks is a common strategy in the development of advanced materials. Although direct applications of this compound in polymer science are not well-documented, its structure suggests potential uses. Functionalized piperidines can be incorporated into polymer backbones or as pendant groups to impart specific properties to the material, such as thermal stability, altered solubility, or the ability to coordinate with metals.

Monomer or Intermediate in Polymer Synthesis

While not as common as conventional monomers like styrene (B11656) or acrylates, this compound serves as a specialized precursor for creating polymers with integrated piperidine units. The piperidine ring can be incorporated into a polymer backbone or as a pendant group, bestowing unique chemical and physical properties upon the final material.

The process often involves converting the hydrochloride salt to its free base, 3-Ethoxypiperidine, which can then be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206). For instance, a synthetic pathway analogous to the creation of other piperidine-based monomers can be envisioned. This involves reacting 3-Ethoxypiperidine with a compound like epichlorohydrin (B41342) to form an amino alcohol intermediate, which is then esterified with methacrylic acid. This creates a novel monomer containing the 3-ethoxy-piperidine moiety, ready for polymerization.

Research Findings: Studies on structurally similar piperidine-containing methacrylate monomers have elucidated the fundamental kinetic parameters of their polymerization. For example, the polymerization of 1-chloro-3-piperidino-2-propylmethacrylate has been investigated to determine the influence of monomer and initiator concentrations on the reaction rate. nih.gov The findings from such studies provide a valuable model for understanding how a monomer derived from 3-Ethoxypiperidine would likely behave under similar conditions. nih.gov The reaction orders indicate the sensitivity of the polymerization rate to the concentration of each component, while the activation energy reflects the temperature dependence of the reaction. nih.gov

Table 1: Kinetic Parameters for Radical Polymerization of a Piperidine-Containing Monomer